

Spectroscopic Profile of Methyl 2-(azetidin-3-yl)acetate: A Technical Overview

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Compound of Interest

Compound Name: Methyl 2-(azetidin-3-yl)acetate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for **Methyl 2-(azetidin-3-yl)acetate** and its precursors. Due to the limited availability of public spectroscopic data for the unprotected final compound, this document focuses on the characterization of a key synthetic intermediate, tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate. This guide serves as a valuable resource for researchers in drug discovery and development by providing detailed experimental protocols and tabulated spectroscopic data to support the synthesis and characterization of this important azetidine scaffold.

Physicochemical Properties of Methyl 2-(azetidin-3-yl)acetate

While comprehensive experimental spectroscopic data for **Methyl 2-(azetidin-3-yl)acetate** is not readily available in the public domain, its fundamental physicochemical properties have been computed and are summarized below.

Property	Value	Source
Molecular Formula	C6H11NO2	--INVALID-LINK--[1]
Molecular Weight	129.16 g/mol	--INVALID-LINK--[1]
IUPAC Name	methyl 2-(azetidin-3-yl)acetate	--INVALID-LINK--[1]
CAS Number	890849-61-3	--INVALID-LINK--[1]

The hydrochloride salt of the compound, **Methyl 2-(azetidin-3-yl)acetate** hydrochloride, has a molecular formula of C6H12ClNO2 and a molecular weight of 165.62.[2]

Spectroscopic Data of a Key Precursor: tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate

The synthesis of **Methyl 2-(azetidin-3-yl)acetate** typically involves the deprotection of an N-protected precursor. A common and well-characterized intermediate is tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate. The spectroscopic data for this precursor is detailed below.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Assignment
1731	C=O stretch (ester)
1694	C=O stretch (Boc)

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The following data is for a related compound, tert-Butyl 3-(2-methoxy-2-oxoethyl)-3-(pyrrolidin-1-yl)azetidine-1-carboxylate, which shares the core azetidine acetate structure.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
1.37	s	-	9H, C(CH ₃) ₃
1.69–1.73	m	-	4H, Pyrrolidine 2 × CH ₂
2.58–2.64	m	-	4H, Pyrrolidine 2 × CH ₂
2.67	s	-	2H, CH ₂ CO
3.61	s	-	3H, OCH ₃
3.71–3.84	m	-	2H, Azetidine 2,4-H
3.94	d	9.2	2H, Azetidine 2,4-H

Experimental Protocols

The synthesis and characterization of azetidine derivatives are crucial for their application in medicinal chemistry.[3][4] The following are generalized experimental procedures for the synthesis of the precursor and the spectroscopic analysis.

Synthesis of tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate

The synthesis of the N-Boc protected precursor is often achieved through a Horner–Wadsworth–Emmons reaction.[5]

Materials:

- 1-Boc-3-azetidinone
- Methyl 2-(dimethoxyphosphoryl)acetate
- Sodium hydride (60% dispersion in mineral oil)
- Dry Tetrahydrofuran (THF)

- Water
- Ethyl acetate
- Anhydrous sodium sulfate

Procedure:

- A suspension of sodium hydride in dry THF is prepared in a reaction vessel under an inert atmosphere.
- Neat methyl 2-(dimethoxyphosphoryl)acetate is added to the suspension and stirred for 30 minutes.
- A solution of 1-Boc-3-azetidinone in dry THF is then added to the mixture, and stirring is continued for 1 hour.
- The reaction is quenched by the addition of water.
- The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
- The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
- The product is then purified by flash chromatography.

General Spectroscopic Analysis

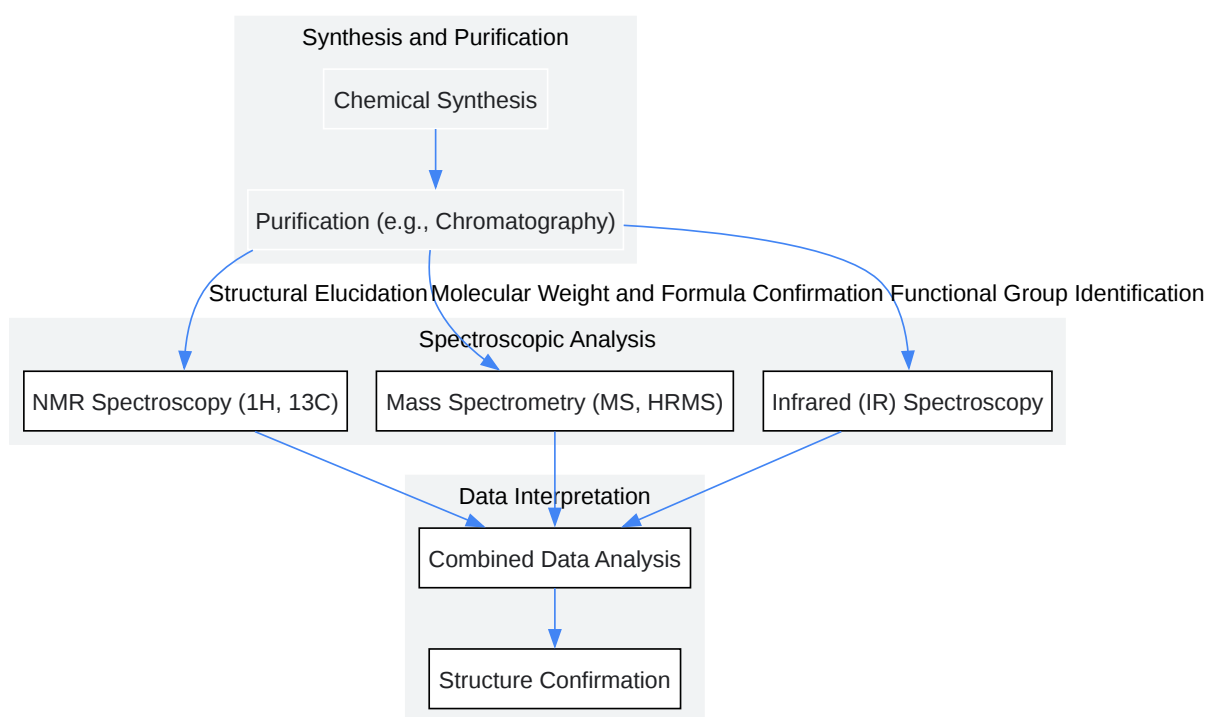
Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are typically recorded on a 400 or 600 MHz spectrometer.[6] Samples are dissolved in a deuterated solvent, such as chloroform- d (CDCl_3) or dimethyl sulfoxide- d_6 ($\text{DMSO}-d_6$), with tetramethylsilane (TMS) used as an internal standard. Chemical shifts are reported in parts per million (ppm).

Infrared (IR) Spectroscopy: IR spectra are recorded on an FT-IR spectrometer.[7] Samples can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet. Wavenumbers are reported in cm^{-1} .

Mass Spectrometry (MS): Mass spectra are obtained using techniques such as electrospray ionization (ESI).^[8] High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, which can be used to confirm its elemental composition.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound.



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Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

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